10-(t-Boc-amino)-1-decylbromide
CAS No.: 887353-29-9
Cat. No.: VC20763213
Molecular Formula: C15H30BrNO2
Molecular Weight: 336.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 887353-29-9 |
---|---|
Molecular Formula | C15H30BrNO2 |
Molecular Weight | 336.31 g/mol |
IUPAC Name | tert-butyl N-(10-bromodecyl)carbamate |
Standard InChI | InChI=1S/C15H30BrNO2/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16/h4-13H2,1-3H3,(H,17,18) |
Standard InChI Key | OUQOWAUUYVRAFN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCCCCCCCCCBr |
Canonical SMILES | CC(C)(C)OC(=O)NCCCCCCCCCCBr |
Chemical Identity and Properties
Structural Characteristics
10-(t-Boc-amino)-1-decylbromide features a linear ten-carbon chain with a terminal bromine atom at one end and a t-Boc-protected amino group at the other end. The t-Boc group consists of a tert-butyl ester of carbamic acid, which serves as a protecting group for the primary amine. This structural arrangement provides the molecule with unique reactivity patterns, allowing for selective chemical modifications. The compound's structure enables it to participate in a wide range of chemical reactions, particularly those involving nucleophilic substitution at the bromine-bearing carbon.
Physical and Chemical Properties
The physical and chemical properties of 10-(t-Boc-amino)-1-decylbromide are essential for understanding its behavior in various experimental conditions and applications. The compound exists as a solid at room temperature with specific physical properties determined by its molecular structure. The presence of both hydrophobic (alkyl chain and t-Boc group) and polar (carbamate functionality) moieties contributes to its solubility profile and interaction with biological systems.
Table 1: Physical and Chemical Properties of 10-(t-Boc-amino)-1-decylbromide
Property | Value |
---|---|
Molecular Formula | C15H30BrNO2 |
Molecular Weight | 336.31 g/mol |
Physical State | Solid |
CAS Number | 887353-29-9 |
Solubility | Soluble in most organic solvents |
Melting Point | Not specified in available data |
Stability | Sensitive to strong acids (due to t-Boc group) |
The reactivity of this compound is primarily governed by the terminal bromine atom, which can undergo nucleophilic substitution reactions, and the t-Boc protecting group, which is stable under basic and neutral conditions but can be cleaved under acidic conditions. These properties make it a versatile reagent in organic synthesis where controlled reactivity is crucial.
Identifiers and Nomenclature
Various systematic identifiers are used to precisely define 10-(t-Boc-amino)-1-decylbromide in chemical databases and literature, ensuring accurate identification across scientific communications.
Table 2: Chemical Identifiers for 10-(t-Boc-amino)-1-decylbromide
Identifier Type | Value |
---|---|
IUPAC Name | tert-butyl N-(10-bromodecyl)carbamate |
CAS Number | 887353-29-9 |
Standard InChI | InChI=1S/C15H30BrNO2/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16/h4-13H2,1-3H3,(H,17,18) |
InChIKey | OUQOWAUUYVRAFN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCCCCCCCCCBr |
Canonical SMILES | CC(C)(C)OC(=O)NCCCCCCCCCCBr |
Synonyms | (10-Bromodecyl)carbamic Acid 1,1-Dimethylethyl Ester |
Applications
Research Applications
10-(t-Boc-amino)-1-decylbromide finds extensive application in research settings, particularly in organic synthesis as a bifunctional building block. The compound's structural features make it especially valuable in:
-
Peptide Chemistry: The protected amino functionality allows for controlled incorporation into peptide structures, while the terminal bromide provides a handle for further modifications.
-
Polymer Science: The compound can serve as an initiator or monomer in the synthesis of specialized polymers, particularly those requiring amino-functionalized side chains.
-
Materials Science: Its bifunctional nature makes it useful in the development of advanced materials with specific surface properties or functional group densities.
-
Bioconjugation: The compound can be utilized in the synthesis of bioconjugates, connecting biomolecules to various substrates through its reactive sites.
Safety Aspect | Recommendation |
---|---|
Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat |
Storage | Store in a cool, dry place away from incompatible materials |
Incompatibilities | Strong oxidizing agents, strong acids (may cleave t-Boc group) |
Disposal | Follow local regulations for chemical waste disposal |
Emergency Procedures | In case of skin contact, wash immediately with soap and water |
Research Designation | For research use only. Not for human or veterinary use |
These safety recommendations are standard for research chemicals with similar reactive functionalities and should be supplemented with specific information from the material safety data sheet provided by the supplier.
Research Findings
Recent research involving compounds structurally related to 10-(t-Boc-amino)-1-decylbromide has explored the relationship between alkyl chain length, lipophilicity, and biological activity. These studies provide valuable insights into the potential applications and mechanisms of action for this class of compounds.
One significant area of investigation involves cytotoxic effects related to alkyl chain length and lipophilicity, which are relevant for understanding the biological activity of derivatives like 10-(t-Boc-amino)-1-decylbromide. Research has demonstrated that increased lipophilicity correlates with enhanced cell membrane permeability and bioavailability, suggesting that modifications to the alkyl chain could significantly influence therapeutic efficacy.
In the context of medicinal chemistry, similar compounds have been incorporated into larger molecular structures to study their effects on biological systems. For instance, N1-alkyl tryptophan derivatives have been investigated for their antiproliferative properties against glioblastoma multiforme (GBM) cells, with several compounds showing selectivity towards cancer cells while sparing normal human astrocytes . While these studies involve different core structures, the principles of lipophilicity and membrane interaction are relevant to understanding how 10-(t-Boc-amino)-1-decylbromide might behave in biological contexts.
Comparison with Related Compounds
To better understand the characteristics and potential applications of 10-(t-Boc-amino)-1-decylbromide, it is valuable to compare it with structurally related compounds, highlighting similarities and differences in their properties and applications.
Table 4: Comparison of 10-(t-Boc-amino)-1-decylbromide with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Primary Applications |
---|---|---|---|---|
10-(t-Boc-amino)-1-decylbromide | C15H30BrNO2 | 336.31 g/mol | 10-carbon chain with t-Boc-protected amino group | Organic synthesis, research tool |
12-(t-Boc-amino)-1-dodecyl Bromide | C17H34BrNO2 | 364.4 g/mol | 12-carbon chain with t-Boc-protected amino group | Building block for surfactants, emulsifiers, medicinal chemistry |
1-Bromodecane | C10H21Br | Not specified in results | Lacks amino functionality and t-Boc protection | General alkylating agent in organic synthesis |
N1-Boc-1-[5-(Boc-amino)pentyl]tryptophan | Different structure | Not specified in results | Contains tryptophan core with 5-carbon spacer | Research in anticancer compounds |
This comparison highlights how the chain length, presence of functional groups, and core structures influence the applications and properties of these related compounds . The 10-(t-Boc-amino)-1-decylbromide falls into a family of functionalized alkyl halides that serve various purposes in chemical research, with specific applications determined by their precise structural features.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume